![molecular formula C17H12FNO3S B2658095 Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-16-7](/img/structure/B2658095.png)

Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

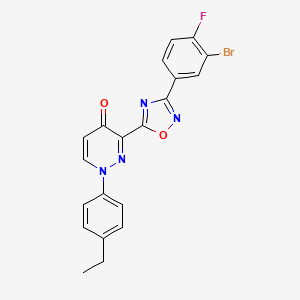

“Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular weight of 279.29 . It is a derivative of benzo[b]thiophene, a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Several methods have been developed for the synthesis of thiophene derivatives, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, a microwave-assisted synthesis of a similar compound, “Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate”, involved the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its InChI code is 1S/C13H10FNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) .Aplicaciones Científicas De Investigación

Synthesis and Inhibitor Properties

Efficient synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, which include derivatives structurally related to methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate, has been shown to selectively inhibit urokinase-type plasminogen activator (uPA) with IC50 values of 70-320 nM. These compounds represent a new class of synthetic uPA inhibitors, with significant potential for therapeutic applications due to their potent and selective inhibition properties (Bridges et al., 1993).

Electrosynthesis and Fluorination

Electrosynthesis methods have enabled the generation of fluorinated derivatives of benzo[b]thiophene, providing a pathway for the selective synthesis of monofluorinated products. This includes derivatives similar to this compound, showcasing the versatility of electrosynthesis in modifying benzo[b]thiophene derivatives for various scientific applications (Yin et al., 2011).

Library Generation and Medicinal Chemistry

Parallel solution-phase methods for the synthesis of a diverse library of benzo[b]thiophene derivatives have been reported, highlighting the medicinal potential of methyl sulfone-substituted benzo[b]thiophenes. Such methodologies demonstrate the utility of palladium-catalyzed substitution and iodocyclization in generating libraries with high medicinal interest, including compounds structurally related to this compound (Cho et al., 2010).

Organic Photovoltaic Applications

The synthesis of polymers incorporating benzo[b]thiophene derivatives, including structural motifs related to this compound, has been explored for their potential in organic photovoltaic cells. Such compounds exhibit desirable optical and electronic properties for high-performance photovoltaic applications, demonstrating the broader applicability of these derivatives beyond medicinal chemistry (Kim et al., 2014).

Propiedades

IUPAC Name |

methyl 3-[(2-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIPLGHCJBRKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658013.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)

![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)